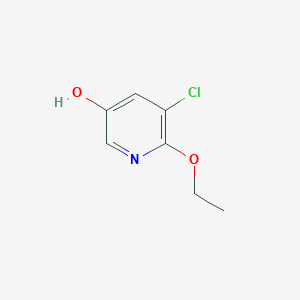

5-Chloro-6-ethoxypyridin-3-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Chloro-6-ethoxypyridin-3-OL is not directly mentioned in the provided papers. However, the papers do discuss various chloro- and ethoxy-substituted pyridines, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of related compounds such as 5-chloro-2,4-dihydroxypyridine and its derivatives has been described, indicating a general interest in chloro-substituted pyridines . Additionally, the synthesis of 3-methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine by substitution and nitration suggests possible synthetic routes for chloro- and methoxy-substituted pyridines .

Synthesis Analysis

The synthesis of chloro- and ethoxy-substituted pyridines can involve various methodologies, including chlorination, nitration, and substitution reactions. For example, the synthesis of 5-chloro-2,4-dihydroxypyridine and its ethoxy derivatives was achieved through a series of reactions, demonstrating the reactivity of the chloro-substituted pyridine ring towards different reagents . Similarly, the synthesis of 3-methoxy-5-chloro-2,6-dinitropyridine involved substitution and nitration steps, which could be relevant for the synthesis of this compound .

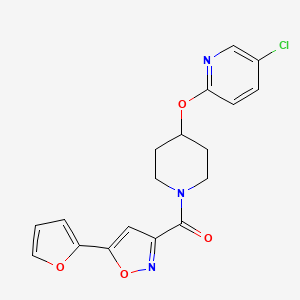

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structures of dimethyl-bipyridyl complexes with chloranilic acid were determined, providing insights into the hydrogen bonding and crystal packing effects . The X-ray structure analysis of ruthenium(II) complexes with substituted terpyridines, including ethoxy groups, offers valuable information on the coordination environment and molecular geometry .

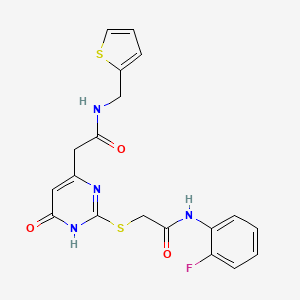

Chemical Reactions Analysis

The reactivity of chloro-substituted pyridines has been examined in several studies. The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid was investigated, revealing potential pathways for further chemical transformations . Additionally, the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid in different polar solvents was studied, indicating the formation of stable complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and ethoxy-substituted pyridines can be inferred from the studies on similar compounds. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy, providing data on absorption and emission characteristics . The thermal and spectroscopic studies of the charge transfer complexation between 5-amino-2-methoxypyridine and chloranilic acid also contribute to the understanding of the solvatochromic effects and stability of such complexes .

特性

IUPAC Name |

5-chloro-6-ethoxypyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-11-7-6(8)3-5(10)4-9-7/h3-4,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDZQCDTEISYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)

![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)

![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)